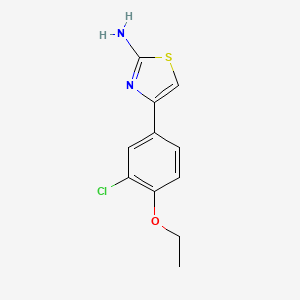

4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-chloro-4-ethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-2-15-10-4-3-7(5-8(10)12)9-6-16-11(13)14-9/h3-6H,2H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHIARBSPJDWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Chloro 4 Ethoxyphenyl Thiazol 2 Amine and Its Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of synthesizing the target compound. Several classical and contemporary methods are employed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis is a classic and widely utilized method for the preparation of thiazole derivatives. mdpi.combepls.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to yield a 2-aminothiazole. scribd.commdpi.com For the specific synthesis of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine, the reaction would proceed by reacting 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone with thiourea.

The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol (B145695). mdpi.com The general applicability of the Hantzsch synthesis has made it a method of choice for preparing a wide array of 2-aminothiazoles. nih.gov Variations of this synthesis have been developed to improve yields, shorten reaction times, and create more environmentally benign processes. These modifications include the use of microwave irradiation, which can significantly reduce reaction times compared to conventional heating, and the use of catalysts like silica-supported tungstosilisic acid in one-pot, multi-component procedures. mdpi.comnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Microwave, Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehydes | Ultrasonic irradiation, Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | 79%-90% | mdpi.com |

| 4-Fluorophenacylbromide | 3-Chloro-2-methylphenylthiourea | Reflux, Ethanol | N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | 65% | mdpi.com |

The core of the Hantzsch synthesis is a cyclocondensation reaction. nih.gov This process involves the initial nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation to form the thiazole ring. Thiourea and its derivatives are essential building blocks for constructing the 2-amino-thiazole scaffold. organic-chemistry.org

The reaction between an α-halocarbonyl compound and thiourea proceeds via the formation of an intermediate, which then dehydrates to form the aromatic thiazole ring. scribd.com A variety of conditions can be employed for this cyclization. For instance, α-halogenation of β-keto esters followed by cyclization with thiourea in water has been shown to be an effective method. organic-chemistry.org The versatility of this approach allows for the synthesis of a broad range of thiazole derivatives by simply varying the substitution on the thiourea and the α-haloketone components. nih.govacs.org

Schiff bases, or azomethines, serve as versatile intermediates in the synthesis of thiazole derivatives. nih.gov These compounds, which contain a carbon-nitrogen double bond, can be utilized in two primary ways. Firstly, a pre-formed Schiff base can be a precursor in a cyclization reaction to build the thiazole ring. For example, thiazolidinone derivatives can be synthesized from Schiff bases upon reaction with mercaptoacetic acid. derpharmachemica.com

Secondly, the 2-amino group of a synthesized thiazole, such as this compound, can be reacted with an aldehyde or ketone to form a thiazole-based Schiff base. nih.gov This condensation reaction typically occurs by refluxing the 2-aminothiazole and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. ijper.org These resulting Schiff bases are valuable intermediates themselves, as the imine linkage can be involved in further synthetic transformations or contribute to the biological profile of the molecule. researchgate.netactascientific.com

Functionalization and Derivatization Strategies of the Thiazole Core

Once the 4-(aryl)thiazol-2-amine core is constructed, further functionalization can be achieved to synthesize a library of related analogs. These strategies primarily focus on modifying the aryl substituent or derivatizing the 2-amino group.

The introduction of the specific 3-Chloro-4-ethoxyphenyl moiety at the 4-position of the thiazole ring is a critical step that defines the target compound. This is typically achieved by selecting the appropriately substituted α-haloketone as a starting material in the Hantzsch synthesis. asianpubs.org The synthesis of the required precursor, 1-(3-chloro-4-ethoxyphenyl)ethanone, can be accomplished through a Friedel-Crafts acylation of 2-chloro-1-ethoxybenzene. This ketone is then halogenated at the α-position, for example using bromine in a suitable solvent, to yield 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone. frontiersin.org

This modularity allows for the synthesis of a wide range of analogs by simply starting with different substituted acetophenones. asianpubs.orgnanobioletters.com The nature of the substituents on the phenyl ring can significantly influence the properties of the final compound. nih.govacs.org The synthesis of various 4-aryl-thiazole derivatives has been extensively reported, highlighting the robustness of this synthetic approach for creating chemical diversity at this position. organic-chemistry.org

The 2-amino group on the thiazole ring is a key functional handle for introducing further diversity through the formation of amide and ureido linkages. This primary amine is nucleophilic and can readily react with various electrophiles.

Amide derivatives are synthesized by reacting the 2-aminothiazole with acylating agents such as acyl chlorides or carboxylic acids. nih.govnih.gov For example, treatment with chloroacetyl chloride can introduce a reactive handle for further substitution. nih.gov The reaction conditions for amide bond formation can vary, often involving a base to neutralize the acid byproduct.

Ureido derivatives are formed through the reaction of the 2-aminothiazole with isocyanates. This addition reaction typically proceeds smoothly to yield the corresponding N-(4-arylthiazol-2-yl)-N'-substituted urea (B33335). These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Table 2: Examples of Derivatization of the 2-Amino Group

| Thiazole Core | Reagent | Linkage Formed | Product Class | Reference |

|---|---|---|---|---|

| 2-Aminothiazoles | Acyl Chlorides | Amide | N-Thiazolyl amides | nih.govnih.gov |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | Amide | N-(5-Bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |

| 2-Aminothiazole | Phenyl Isothiocyanate | Thiourea | N-Phenyl-N'-thiazolylthiourea | nih.gov |

Pyrimidine (B1678525) and Other Heterocyclic Annulation

The versatile reactivity of the 2-amino group in 4-(aryl)thiazol-2-amines serves as a gateway for the construction of various fused heterocyclic systems. Pyrimidine annulation, in particular, has been a successful strategy for elaborating the core thiazole structure, leading to compounds with diverse pharmacological profiles.

A key approach to pyrimidine annulation involves the reaction of a 2-aminothiazole derivative with a suitable dichlorinated pyrimidine. For instance, in the synthesis of analogs such as N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, the parent 2-aminothiazole is reacted with 4,6-dichloro-2-methylpyrimidine. mdpi.com This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution. mdpi.com The resulting intermediate, a 6-chloro-2-methylpyrimidin-4-yl-thiazol-2-amine, can then undergo further substitution at the remaining chloro position with various secondary amines to generate a library of derivatives. mdpi.com This subsequent reaction is often performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures. mdpi.com

Beyond pyrimidines, the 2-amino group of thiazoles can be utilized to construct other heterocyclic rings. Multi-component reactions have been employed to produce pyran and pyrimidine scaffolds. nih.gov For example, the reaction of a 2-aminothiazole derivative with substituted benzaldehydes and thiourea can lead to the formation of pyrimidine-containing structures. nih.gov Another strategy involves the in situ cyclization of functionalized thiourea derivatives derived from 2-aminothiazoles to form thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov

The following table summarizes a representative pyrimidine annulation reaction for an analog of the target compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | 4,6-Dichloro-2-methylpyrimidine | Sodium Hydride | Tetrahydrofuran | N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine |

Catalytic and Reaction Condition Optimization in Thiazole Synthesis

The efficiency and yield of thiazole synthesis are highly dependent on the reaction conditions. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, remains a fundamental and widely used method. nih.gov However, significant research has been dedicated to optimizing this and other synthetic routes through the careful selection of catalysts, solvent systems, and bases.

Influence of Solvent Systems and Acid Catalysis

The choice of solvent can significantly impact the rate and outcome of thiazole synthesis. While various organic solvents are commonly employed, there is a growing interest in more environmentally benign options. Water has been explored as a solvent for the amination of related heterocyclic systems like 4-chloropyrrolopyrimidines under acidic conditions, demonstrating higher reaction rates compared to several alcoholic solvents and DMF. nih.gov For the synthesis of 2-aminothiazoles, ethanol is a frequently used solvent, often under reflux conditions. nih.gov

Acid catalysis plays a crucial role in many thiazole synthetic routes. Brønsted acids, such as p-toluenesulfonic acid, have been shown to effectively catalyze the cyclization of 2-amino thiophenols with β-diketones to form benzothiazoles, a related class of sulfur-containing heterocycles. organic-chemistry.org In some instances, hydrochloric acid is used as an additive in photocatalytic annulations to facilitate the synthesis of 2-aminothiazoles. organic-chemistry.org The table below illustrates the effect of different solvents on the yield of a model 2-aminothiazole synthesis.

| Solvent | Base | Yield (%) |

| Ethanol | Potassium Carbonate | - |

| Toluene | Potassium Carbonate | - |

| Methanol | Potassium Carbonate | - |

| Acetic Acid | Potassium Carbonate | - |

| N,N-Dimethylformamide (DMF) | Potassium Carbonate | 65-95 |

Data adapted from a model reaction for the synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine. nanobioletters.com

Base-Mediated Cyclization and Coupling Reactions

Bases are fundamental in many synthetic steps towards this compound and its analogs, facilitating both the initial cyclization and subsequent functionalization. In the Hantzsch synthesis, a base is often used to neutralize the hydrogen halide formed during the reaction. A screening of various bases for the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines revealed that potassium carbonate was highly effective, particularly when paired with DMF as the solvent. nanobioletters.com

In the context of pyrimidine annulation, a strong base like sodium hydride is crucial for the initial coupling of the 2-aminothiazole to the dichloropyrimidine. mdpi.com For subsequent nucleophilic aromatic substitution reactions on the resulting chloro-pyrimidine intermediate, a hindered organic base such as DIPEA is often preferred to avoid competing reactions. mdpi.com Base-induced cyclization is also a key strategy in the synthesis of substituted thiazoles from 2-oxo-2-(amino)ethanedithioates. bohrium.com The following table provides examples of bases used in different synthetic transformations related to 2-aminothiazoles.

| Reaction Type | Base | Role of Base |

| Hantzsch Thiazole Synthesis | Potassium Carbonate | Neutralization of HBr |

| Pyrimidine Annulation (Initial Coupling) | Sodium Hydride | Deprotonation of amine |

| Pyrimidine Annulation (Substitution) | DIPEA | Scavenging of HCl |

| Thiazole-5-carboxamide Synthesis | - | Base-induced cyclization |

Computational and in Silico Approaches in the Research of 4 3 Chloro 4 Ethoxyphenyl Thiazol 2 Amine

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Molecular docking simulations have been instrumental in elucidating the binding modes of thiazole (B1198619) derivatives with various enzyme active sites. For compounds structurally related to 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, these simulations have provided critical information about their interactions with key enzymes implicated in a range of diseases.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, docking studies on thiazole-based compounds have explored their binding within the active gorge site of AChE. researchgate.net

Cyclooxygenase (COX) and Lipooxygenase (LOX): Thiazole derivatives have been docked into the active sites of COX-1, COX-2, and 5-LOX to understand their anti-inflammatory potential. These simulations show that the thiazole scaffold can effectively bind to the amino acid residues within the target sites of these enzymes. nih.govnih.gov For instance, docking of certain 4-aryl-1,3-thiazole-2-amine derivatives revealed interactions with key residues like Tyr385, Tyr355, and Arg120 in the COX-2 active site. japer.in

Dihydrofolate Reductase (DHFR) and DNA Gyrase: As antimicrobial targets, the binding of thiazole hybrids to DHFR and DNA gyrase has been investigated. nih.govnih.gov Docking studies help to understand how these compounds inhibit bacterial growth by interacting with the active sites of these essential enzymes. mdpi.comresearchgate.net

α-Glucosidase: To explore potential treatments for diabetes, docking studies have been performed on thiazole derivatives against α-glucosidase. These simulations help to understand the interactions between the inhibitor and key amino acid residues like Asp203, Asp542, and His600 in the enzyme's active site. mdpi.comnih.gov

Other Kinases (e.g., CDK): The broader class of 2-aminothiazoles has been investigated as kinase inhibitors. While specific docking data for CDK is not detailed in the provided context, this class of compounds is known to target the ATP-binding site of various kinases.

The predicted binding poses from these simulations provide a structural basis for the observed biological activities and guide the design of more potent and selective inhibitors.

The stability of a ligand-target complex is largely determined by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking studies on thiazole derivatives provide detailed insights into these crucial interactions. researchgate.netnih.gov

Hydrogen Bonding: The 2-amino group and the nitrogen atom of the thiazole ring are common hydrogen bond donors and acceptors. Studies on related structures show that the 2-amino-1,3-thiazole group can form characteristic hydrogen-bonded dimers or interact with key polar residues in an enzyme's active site, such as histidine, serine, and arginine. japer.inresearchgate.net For example, in simulations with AChE, thiazole analogs have shown hydrogen bonding within the enzyme's active gorge. researchgate.net

Hydrophobic Interactions: The substituted phenyl ring, such as the 3-chloro-4-ethoxyphenyl group, plays a significant role in establishing hydrophobic interactions with non-polar residues in the binding pocket. These interactions are critical for the proper orientation and anchoring of the ligand. nih.gov In COX enzymes, for example, the aryl substituent on the thiazole ring often fits into a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov

| Enzyme Target | Key Interacting Residues | Interaction Type | Reference Compound Class |

|---|---|---|---|

| COX-2 | His90, Arg513, Tyr355, Val523 | Hydrogen Bonding, Hydrophobic | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives nih.gov |

| 5-LOX | - | Hydrophobic | 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives nih.gov |

| DHFR | - | - | Thiophenyl-pyrazolyl-thiazole Hybrids nih.gov |

| α-Glucosidase | Asp203, Asp542, His600, Arg526 | Hydrogen Bonding | 1,2-benzothiazine derivatives mdpi.com |

| AChE | Active Gorge Site, Peripheral Anionic Site | - | Thiadiazolyl- and Triazolylcoumarin Derivatives researchgate.net |

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, which often correlates with its inhibitory potential (e.g., IC₅₀ value). Docking programs use scoring functions to calculate a value that represents the strength of the interaction.

Studies on various thiazole analogs have demonstrated a correlation between high docking scores and potent inhibitory activity. For instance, novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives that showed low binding energy in docking simulations against COX and LOX enzymes also proved to be active anti-inflammatory agents in experimental assays. nih.gov Similarly, certain oxadiazole analogues designed as tubulin inhibitors showed high docking scores that corresponded with significant anticancer activity. nih.gov The evaluation of binding affinities through in silico methods allows for the ranking of potential inhibitors and prioritizes the most promising candidates for synthesis and biological testing. nih.govmdpi.com

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | -8.030 | PGI = 65.12% (SNB-19 cell line) | nih.gov |

| Thymol-thiazole hybrids | COX-2 | - | 0.037 µM | researchgate.net |

| Thymol-thiazole hybrids | 5-LOX | - | Higher than Quercetin | researchgate.net |

| Thiazolidine-2,4-dione derivative (6k) | α-Glucosidase | - | 5.44 ± 0.13 μM | nih.gov |

| Benzamide-1,3,4-thiadiazole derivative (7e) | AChE | - | 1.82 ± 0.6 nM | tbzmed.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

For classes of compounds like thiazole derivatives, QSAR models are developed to predict the biological activity of newly designed molecules before their synthesis. mdpi.com The process involves generating a dataset of compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. nih.gov These models can quantitatively forecast the pharmacological outcomes, such as cytotoxic activity, based on the structural features of the compounds. nih.gov

The core of QSAR modeling lies in identifying molecular descriptors that significantly influence biological activity. mdpi.com These descriptors can be categorized as topological (2D) or conformational (3D) and quantify various physicochemical properties of the molecules, such as size, shape, lipophilicity, and electronic properties. nih.gov By correlating these descriptors with pharmacological outcomes, QSAR studies can reveal which structural features are essential for activity. For example, a QSAR model might indicate that increasing the hydrophobicity or altering the electronic distribution at a specific position on the this compound scaffold could lead to enhanced inhibitory potency against a particular enzyme. mdpi.com

In Silico ADME Prediction and Drug-Likeness Assessment

The journey of a drug from administration to its target site and subsequent elimination from the body is described by the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery pipeline is essential, as poor ADME profiles are a major cause of clinical trial failures. In silico ADME prediction models provide a rapid and cost-effective means of evaluating these characteristics for novel compounds like this compound.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This assessment is often based on a set of rules derived from the analysis of successful oral drugs. One of the most widely used sets of rules is Lipinski's Rule of Five. These rules state that an orally active drug is likely to have a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) of less than 5. Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability.

Several computational tools and web servers are available to perform these predictions. These platforms utilize algorithms that analyze the chemical structure of a compound to estimate its physicochemical properties and ADME profile. For a compound like this compound, a typical in silico ADME and drug-likeness assessment would generate data similar to that presented in the following illustrative table.

Table 1: Illustrative In Silico ADME and Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Compliance with Drug-Likeness Rules |

|---|---|---|

| Molecular Weight | 268.75 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Yes (< 5) |

| Topological Polar Surface Area (TPSA) | 67.5 Ų | Favorable for cell permeability |

Bioactivity Spectrum Prediction and Target Identification

Beyond assessing its drug-like properties, in silico methods can also predict the potential biological activities of a compound and help identify its molecular targets. This is achieved through the use of software that compares the structure of the query molecule to databases of known bioactive compounds. By identifying structural similarities, these programs can predict a spectrum of biological activities, including therapeutic effects and potential side effects.

This prediction is often based on the structure-activity relationships (SAR) of known drugs and biologically active molecules. The software calculates the probability of a compound being active (Pa) or inactive (Pi) for a wide range of biological activities. A higher Pa value suggests a greater likelihood that the compound will exhibit that particular activity. This approach can guide further experimental testing by highlighting the most probable therapeutic applications for a new compound.

For this compound, a bioactivity spectrum prediction could reveal potential activities against various enzyme classes, receptor types, and transporters. The thiazole ring, for instance, is a key feature in many drugs with diverse biological activities, including antibacterial and anticancer properties. nih.govijmm.ir Therefore, it is plausible that in silico predictions for this compound would indicate potential in these areas.

The following table illustrates the kind of output that might be generated from a bioactivity spectrum prediction for this compound.

Table 2: Illustrative Predicted Bioactivity Spectrum for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.650 | 0.021 |

| GPCR Ligand | 0.425 | 0.115 |

| Protease Inhibitor | 0.380 | 0.150 |

| Nuclear Receptor Ligand | 0.310 | 0.220 |

| Ion Channel Blocker | 0.250 | 0.300 |

| Anti-inflammatory | 0.580 | 0.045 |

The results presented in this illustrative table suggest that this compound may have a high probability of acting as a kinase inhibitor, as well as possessing anti-inflammatory and antineoplastic properties. These predictions are based on the structural motifs within the molecule and their similarity to known active compounds. Such in silico findings are invaluable for hypothesis generation and for prioritizing which biological assays should be conducted to experimentally validate the predicted activities and identify the specific molecular targets of the compound. For example, a high Pa for kinase inhibition would prompt further investigation through enzymatic assays against a panel of kinases to identify the specific enzyme(s) targeted by the compound.

Pharmacological Investigations of 4 3 Chloro 4 Ethoxyphenyl Thiazol 2 Amine Derivatives Preclinical Studies

Antimicrobial Activity Profile

The antimicrobial potential of thiazole (B1198619) derivatives has been extensively explored, with studies indicating a broad spectrum of activity against various pathogenic microorganisms.

Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The core structure is amenable to chemical modifications that can enhance its antibacterial potency.

Research into new heteroaryl(aryl) thiazole derivatives has shown moderate to good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to greater than 3.75 mg/mL. nih.gov One particular derivative demonstrated significant activity with MIC and Minimum Bactericidal Concentration (MBC) values of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov Furthermore, certain compounds within this class have shown higher potential than the reference drug ampicillin (B1664943) against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov

In a separate study, new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole] derivatives were synthesized and evaluated for their antimicrobial activity. While these compounds showed no activity against Gram-negative bacteria, some derivatives exhibited moderate antibacterial activity against the Gram-positive bacteria S. aureus and B. subtilis. researchgate.net Another study on catechol-derived thiazole compounds found them to be potent growth inhibitors of bacteria with MIC values of ≤ 2 µg/mL, including activity against MRSA. digitellinc.com

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

Interactive Data Table: Antibacterial Activity of Thiazole Derivatives

| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Compound A | Staphylococcus aureus | 125-150 | Escherichia coli | 125-150 |

| Compound B | Bacillus subtilis | Moderate Activity | Pseudomonas aeruginosa | No Activity |

| Compound C | Methicillin-resistant S. aureus | ≤ 2 | E. coli | Higher than Ampicillin |

| Compound D | Staphylococcus aureus | 50-75 | Escherichia coli | 50-75 |

Note: The data presented is a compilation from studies on various thiazole derivatives and may not be directly representative of 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine derivatives.

In addition to their antibacterial action, thiazole derivatives have also been investigated for their antifungal properties. Studies have shown that these compounds can be effective against a range of fungal pathogens.

For instance, new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole] derivatives exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Another study on new heteroaryl(aryl) thiazole derivatives found that the compounds had better antifungal activity than antibacterial activity, with MIC and Minimum Fungicidal Concentration (MFC) in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov Specifically, one derivative showed the best activity with an MIC at 0.06–0.23 mg/mL and an MFC at 0.11–0.47 mg/mL. nih.gov

The antifungal activity of selected thiazole derivatives is summarized in the table below.

Interactive Data Table: Antifungal Activity of Thiazole Derivatives

| Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Compound E | Candida albicans | 0.06-0.47 | 0.11-0.94 |

| Compound F | Candida glabrata | Notable Activity | - |

| Compound G | Aspergillus niger | 125-150 | - |

Note: The data presented is a compilation from studies on various thiazole derivatives and may not be directly representative of this compound derivatives.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiazole derivatives have shown promise in this area.

In a study focused on substituted 4-arylthiazol-2-amino derivatives, several compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. Two derivatives, in particular, exhibited significant Mtb growth inhibitory activity with MIC values of 15.28 µM and 17.03 µM, which was about three times more potent than the reference drug Nitazoxanide. researchgate.net These compounds were also found to be non-cytotoxic. researchgate.net

Another study on imidazo (B10784944) nih.govresearchgate.netnih.govthiadiazole derivatives, which contain a thiazole ring, also reported significant anti-tubercular activity against the H37Rv strain, with MIC values ranging from 1.6 to 6.25 mcg/ml. cbijournal.com

The table below presents the antitubercular activity of selected thiazole derivatives.

Interactive Data Table: Antitubercular Activity of Thiazole Derivatives

| Derivative | Strain | MIC (µM) |

| Compound 7a | Mycobacterium tuberculosis H37Rv | 15.28 |

| Compound 7c | Mycobacterium tuberculosis H37Rv | 17.03 |

| Nitazoxanide (Reference) | Mycobacterium tuberculosis H37Rv | 52.12 |

Note: The data is from a study on substituted 4-arylthiazol-2-amino derivatives.

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Thiazole derivatives have been investigated for their ability to inhibit biofilm formation.

A study on thiazole nortopsentin analogues demonstrated their ability to interfere with the initial steps of biofilm formation in a dose-dependent manner, with a particular selectivity against staphylococcal strains. nih.gov The most active derivatives showed IC50 values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. nih.gov These compounds exhibited a typical anti-virulence profile, inhibiting biofilm formation without affecting the growth of planktonic bacteria. nih.gov

The following table summarizes the anti-biofilm activity of selected thiazole derivatives.

Interactive Data Table: Anti-Biofilm Activity of Thiazole Derivatives

| Derivative | Bacterial Strain | IC50 (µM) |

| Compound 1p | Staphylococcus aureus ATCC 25923 | 1.2 |

| Compound 2i | Staphylococcus aureus ATCC 25923 | 1.7 |

| Compound 2j | Staphylococcus aureus ATCC 25923 | 2.0 |

| Compound 2n | Staphylococcus aureus ATCC 25923 | 0.4 |

Note: The data is from a study on thiazole nortopsentin analogues.

Anticancer and Antiproliferative Evaluation

The thiazole scaffold is a key component of several clinically approved anticancer drugs, which has spurred research into the anticancer potential of novel thiazole derivatives.

A number of studies have reported the in vitro cytotoxicity of various thiazole derivatives against a range of human cancer cell lines.

For example, thiazole-amino acid hybrid derivatives have been shown to exhibit moderate to strong cytotoxicities. nih.gov Five compounds in one study displayed good cytotoxicity with low IC50 values (2.07–8.51 μM) against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, comparable to the positive control 5-fluorouracil. nih.gov

In another study, newly synthesized thiazolo[4,5-e]indazol-2-amine derivatives were evaluated for their inhibitory effects on MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cancer cells. cbijournal.com Several compounds showed excellent cytotoxicity with IC50 values in the range of 10.4 to 15.5 µM. cbijournal.com

The table below provides a summary of the in vitro cytotoxicity of selected thiazole derivatives.

Interactive Data Table: In Vitro Cytotoxicity of Thiazole Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) |

| Compound 5a | A549 (Lung) | 8.02 |

| HeLa (Cervical) | 6.51 | |

| MCF-7 (Breast) | 6.84 | |

| Compound 5f | A549 (Lung) | Good cytotoxicity |

| HeLa (Cervical) | Good cytotoxicity | |

| MCF-7 (Breast) | Good cytotoxicity | |

| Compound 7a | MCF-7 (Breast) | 15.5±0.3 |

| ME-180 (Cervical) | 11.6±0.1 | |

| Compound 7d | Hep-G2 (Liver) | 10.4±0.2 |

| Compound 7i | MCF-7 (Breast) | 11.5±0.8 |

| ME-180 (Cervical) | 11.5±0.4 | |

| Hep-G2 (Liver) | 12.4±0.5 |

Note: The data presented is a compilation from studies on various thiazole derivatives and may not be directly representative of this compound derivatives.

Other Biological Activities and Mechanistic Exploration

Antioxidant Potential

The thiazole nucleus is a component of many biologically active compounds and has been identified as a promising scaffold for the development of agents with antioxidant properties. nih.govnih.gov Derivatives of this compound have been evaluated for their ability to counteract oxidative stress, a process implicated in numerous degenerative diseases. nih.govresearchgate.net The antioxidant capacity is often assessed through various in vitro assays that measure the compound's ability to scavenge free radicals.

Research into novel thiazole derivatives has shown their potential to exhibit significant antioxidant activity. mdpi.comresearchgate.net For instance, studies on various series of thiazole compounds have demonstrated their efficacy in scavenging radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. tandfonline.comx-mol.net One study highlighted a thiazole derivative, compound 5e, which exhibited strong hydroxyl radical (73.03%) and DPPH radical scavenging activity (66.13%). tandfonline.com Another investigation into thiazolyl-polyphenolic compounds found that specific derivatives exhibited antioxidant activity comparable to or even greater than established standards like ascorbic acid and Trolox in DPPH and ABTS radical scavenging assays. nih.gov

The structure-activity relationship (SAR) analyses suggest that the antioxidant potential can be influenced by the nature and position of substituents on the thiazole and associated phenyl rings. tandfonline.com The presence of phenolic fragments or other electron-donating groups can enhance the radical scavenging capacity of these molecules. mdpi.com

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Compound ID | Assay Type | Antioxidant Activity (% Inhibition or IC₅₀) | Reference |

|---|---|---|---|

| 5e | Hydroxyl Radical Scavenging | 73.03% | tandfonline.com |

| 5e | DPPH Radical Scavenging | 66.13% | tandfonline.com |

| 7j | DPPH Radical Scavenging | IC₅₀ = 3.65 µM | nih.gov |

| 7k | DPPH Radical Scavenging | IC₅₀ = 3.98 µM | nih.gov |

| Ascorbic Acid | DPPH Radical Scavenging | IC₅₀ = 4.41 µM | nih.gov |

| Trolox | DPPH Radical Scavenging | IC₅₀ = 5.23 µM | nih.gov |

Note: The table is interactive and allows for sorting of data.

Antiparasitic Efficacy (e.g., Anti-malarial, Leishmanicidal, Trypanocidal)

The thiazole scaffold is a key structural element in a number of compounds investigated for their antiparasitic properties. researchgate.net Derivatives have shown promise against a range of parasites responsible for diseases such as malaria, leishmaniasis, and Chagas disease. nih.govnih.gov

Anti-malarial Activity Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the discovery of new therapeutic agents. daneshyari.com Thiazole derivatives have been a focus of antimalarial drug discovery programs. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of thiazole analogs identified compounds with high potency against the chloroquine-sensitive Plasmodium falciparum 3D7 strain and low cytotoxicity in human cell lines (HepG2). daneshyari.comnih.govresearchgate.net These studies indicate that modifications of the N-aryl amide group linked to the thiazole ring are particularly significant for antimalarial activity. daneshyari.comnih.gov

Leishmanicidal and Trypanocidal Activity Leishmaniasis and Chagas disease are neglected tropical diseases caused by parasites of the genera Leishmania and Trypanosoma, respectively. scielo.br Current treatments have limitations, driving the search for new and improved drugs. nih.govscielo.br

Several studies have evaluated thiazole derivatives for their activity against these parasites. In one study, 4-(4-chlorophenyl)thiazole compounds were synthesized and tested against Leishmania amazonensis and Trypanosoma cruzi. scielo.br The compounds displayed IC₅₀ values for the promastigote form of L. amazonensis ranging from 19.86 to 200 µM. scielo.br Against T. cruzi, the results were even more promising, with IC₅₀ values against the trypomastigote form ranging from 1.67 to 100 µM. scielo.brresearchgate.net Another study focusing on 1,3-thiazole and 4-thiazolidinone (B1220212) ester derivatives also reported potent trypanocidal activity, with some compounds showing negligible cytotoxicity in mammalian cells. nih.govresearchgate.netcolab.ws The most potent compound, an ortho-bromobenzylidene-substituted 1,3-thiazole (1f), had an IC₅₀ of 0.83 µM against T. cruzi. nih.govresearchgate.net

Table 2: Antiparasitic Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism | Form | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)thiazoles | Leishmania amazonensis | Promastigote | 19.86 - 200 µM | scielo.br |

| 4-(4-chlorophenyl)thiazoles | Trypanosoma cruzi | Trypomastigote | 1.67 - 100 µM | scielo.br |

Note: The table is interactive and allows for sorting of data.

Enzyme Inhibition Beyond Specific Targeted Pathways (e.g., α-Glucosidase, Kynurenine-3-hydroxylase, Carbonic Anhydrase)

Derivatives of this compound have also been investigated as inhibitors of various enzymes that are not the primary targets in specific disease pathways like cancer or inflammation, but are relevant to other metabolic or physiological processes.

α-Glucosidase Inhibition α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. mdpi.comyoutube.com Several series of thiazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.govnih.gov In one study, a series of coumarin-linked thiazole derivatives showed potent inhibition of α-glucosidase, with IC₅₀ values ranging from 0.14 to 9.38 μM. nih.gov Another study on a different set of thiazole derivatives also reported good α-glucosidase inhibitory activity, with some compounds showing significantly better potency than the standard drug, acarbose (B1664774) (IC₅₀ = 38.25±0.12μM). nih.gov For example, compound 8 in this series had an IC₅₀ of 18.23±0.03μM. nih.gov

Kynurenine-3-hydroxylase (Kynurenine 3-monooxygenase) Inhibition Kynurenine (B1673888) 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. nih.govmdpi.com Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders because it can decrease the production of neurotoxic metabolites (e.g., quinolinic acid) and increase the levels of the neuroprotective metabolite kynurenic acid. nih.govmdpi.comfrontiersin.org The KMO inhibitor Ro 61-8048, a thiazole derivative, has been shown to be beneficial in rodent models of several brain disorders. nih.gov A pro-drug of Ro 61-8048, known as JM6, which is a 2-(benzenesulfonylamino)-4-phenyl-5-(piperidin-1-yl)methylthiazole derivative, has also been described. nih.gov These inhibitors function by shunting the metabolic pathway towards the production of kynurenic acid. nih.gov

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in numerous physiological processes. nih.govmdpi.com CA inhibitors are used as diuretics, anti-glaucoma agents, and for other therapeutic purposes. acs.org The sulfonamide group is a classic zinc-binding group found in most CA inhibitors. acs.org Studies on various heterocyclic sulfonamides, including those with thiazole or related thiadiazole rings, have explored their potential as selective CA inhibitors. nih.gov For example, the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) to human carbonic anhydrase II has been characterized through X-ray crystallography, providing a basis for the design of more potent and isoform-selective inhibitors. nih.gov Research on pyrazolo[4,3-c]pyridine sulfonamides has also identified compounds with potent inhibitory activity against various human CA isoforms, with some derivatives showing selectivity for specific isoforms like hCA I and hCA XII. mdpi.com

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class/ID | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| Coumarin-linked thiazoles | α-Glucosidase | 0.14 - 9.38 µM | nih.gov |

| Thiazole derivative (8) | α-Glucosidase | 18.23 ± 0.03 µM | nih.gov |

| Ro 61-8048 | Kynurenine 3-monooxygenase | N/A (Inhibitor) | nih.govnih.gov |

| Pyrazolopyridine sulfonamide (1f) | Carbonic Anhydrase I (hCA I) | Kᵢ = 58.8 nM | mdpi.com |

Note: The table is interactive and allows for sorting of data.

Q & A

Q. What are the standard synthetic routes for 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine?

The compound is typically synthesized via Hantzsch thiazole synthesis or cyclization reactions . For example:

- Stepwise cyclization : Reacting 3-chloro-4-ethoxyaniline with α-bromoketones or thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring .

- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity to enhance yield. Post-synthesis purification involves column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are used for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group, C-Cl at ~750 cm⁻¹) .

- NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 255) and fragmentation patterns validate the molecular formula .

Q. How is solubility optimized for biological assays?

Use polar aprotic solvents like DMSO for stock solutions. For in vitro studies, dilute with PBS or cell culture media (final DMSO ≤0.1%). Solubility challenges in aqueous buffers may require co-solvents (e.g., cyclodextrins) or pH adjustment .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings, especially for crowded aromatic regions .

- Variable Temperature NMR : Distinguish dynamic effects (e.g., rotamers) by observing signal splitting at low temperatures .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4-chlorophenyl)thiazol-2-amine derivatives) .

Q. What DFT methods are suitable for electronic structure analysis?

- Hybrid Functionals (B3LYP) : Accurately predict molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials. Use 6-31G(d,p) basis sets for geometry optimization .

- NBO Analysis : Quantify hyperconjugation effects (e.g., ethoxy group’s electron-donating impact on aromaticity) .

- TD-DFT : Simulate UV-Vis spectra (λmax ~280–320 nm) to correlate with experimental data .

Q. How are structure-activity relationships (SAR) studied for antimicrobial activity?

- Derivative Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to assess impact on MIC values against S. aureus or E. coli .

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Key interactions include hydrogen bonds with NH₂ and hydrophobic contacts with the chlorophenyl group .

Q. What crystallographic techniques validate molecular conformation?

Q. How to address regioselectivity challenges in synthesis?

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the phenyl ring to control bromination or thiourea coupling sites .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates (e.g., lower temps favor kinetic products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.